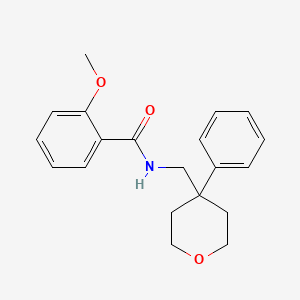

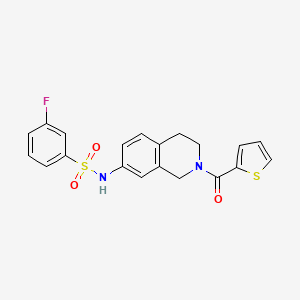

(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-isobutyl-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-isobutyl-amine, also known as DIBM-I, is a novel compound synthesized in the laboratory. It is a cyclic amine that has been studied for its potential applications in scientific research. In

科学的研究の応用

Chemical Synthesis and Structural Analysis :

- One study detailed the synthesis of derivatives related to 5,9-Methano,7,8,9-tetrahydro-5H-benzocycloheptene, which are structurally similar to (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-isobutyl-amine, highlighting various chemical reactions and structural rearrangements (Stoll et al., 1978).

- Another study explored the synthesis of tetrahydrocyclohepta[cd]benzofurans, offering insights into the chemical processes that could be relevant for similar compounds (Horaguchi et al., 1990).

Potential Pharmaceutical Applications :

- Research on estrogen receptor binding of certain benzocycloheptene derivatives, including the study of their structure and binding affinities, can provide insights into the potential biomedical applications of similar compounds (McCague et al., 1986).

- The synthesis of diacetoxy benzocyclohepta thieno pyrimidinone and its biological activity studies might offer a perspective on the potential biological applications of related compounds (Vijayakumari & Shivaraj, 2006).

Catalysis and Peptide Synthesis :

- A study on catalytic chemical amide synthesis at room temperature, involving different substrates, including those related to benzocycloheptene derivatives, provides valuable information on their use in peptide synthesis (Mohy El Dine et al., 2015).

Anticancer Agent Assessment :

- A novel methodology for the synthesis of benzocyclohepten-5-one derivatives was developed, with preliminary examination of their cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Behbehani et al., 2020).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-isobutyl-amine involves the formation of the benzocycloheptene ring system followed by the introduction of the amine and isobutyl groups.", "Starting Materials": [ "4-methoxyphenol", "2-bromo-1-phenylethene", "2,3-dihydrofuran", "isobutylamine", "sodium hydride", "potassium carbonate", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: 4-methoxyphenol is reacted with 2-bromo-1-phenylethene in the presence of potassium carbonate to form 5-bromo-2-(4-methoxyphenyl)-1-phenylethene.", "Step 2: 5-bromo-2-(4-methoxyphenyl)-1-phenylethene is reacted with 2,3-dihydrofuran in the presence of palladium on carbon and hydrogen gas to form (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl)methanol.", "Step 3: (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl)methanol is reacted with sodium hydride and isobutylamine to form (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-isobutyl-amine." ] } | |

CAS番号 |

435345-27-0 |

分子式 |

C14H22ClNO2 |

分子量 |

271.78 g/mol |

IUPAC名 |

N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-methylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C14H21NO2.ClH/c1-11(2)7-15-8-14-16-9-12-5-3-4-6-13(12)10-17-14;/h3-6,11,14-15H,7-10H2,1-2H3;1H |

InChIキー |

JWSILWNIENYDBT-UHFFFAOYSA-N |

SMILES |

CC(C)CNCC1OCC2=CC=CC=C2CO1 |

正規SMILES |

CC(C)CNCC1OCC2=CC=CC=C2CO1.Cl |

溶解性 |

>40.8 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

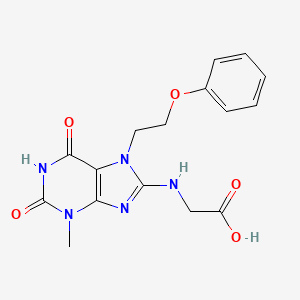

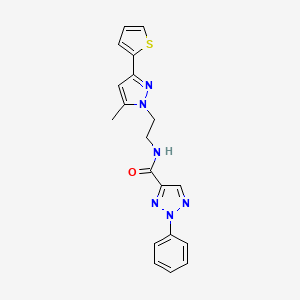

![3-Methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2500393.png)

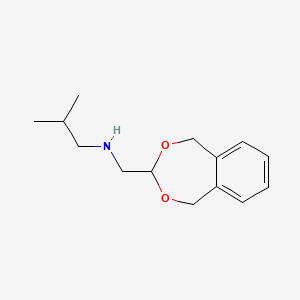

![N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2500395.png)

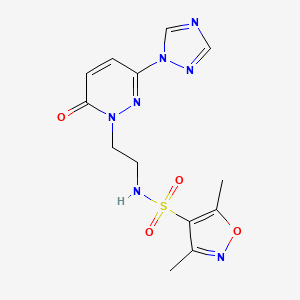

![2-Chloro-1-[(9R,10S)-9,10-dihydroxy-7-azaspiro[4.6]undecan-7-yl]ethanone](/img/structure/B2500406.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500407.png)